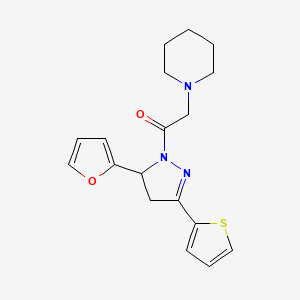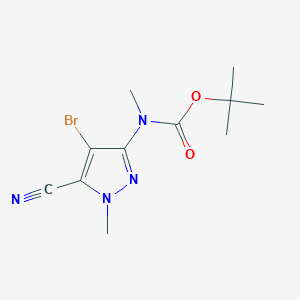
tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate is a pharmaceutical intermediate compound. It is used in the synthesis of various drugs, including the anticancer prescription drug Lorlatinib . This compound is characterized by its complex structure, which includes a pyrazole ring substituted with bromine, cyano, and carbamate groups.
Preparation Methods
The synthesis of tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the bromine and cyano groups. The final step involves the formation of the carbamate group. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, are employed to achieve high yields . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions are required.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents used in these reactions include methanesulfonic acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. In the case of Lorlatinib, the compound inhibits the activity of anaplastic lymphoma kinase (ALK), a protein involved in the growth and spread of cancer cells. By inhibiting ALK, the compound helps to reduce the proliferation of cancer cells .
Comparison with Similar Compounds
tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate: Similar structure but lacks the bromine atom.
tert-Butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate: Similar structure but lacks the cyano group.
The presence of the bromine and cyano groups in this compound makes it unique and contributes to its specific chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-5-cyano-1-methylpyrazol-3-yl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O2/c1-11(2,3)18-10(17)15(4)9-8(12)7(6-13)16(5)14-9/h1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMFUEQYTJWJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NN(C(=C1Br)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride](/img/structure/B2761771.png)
![3-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2761773.png)
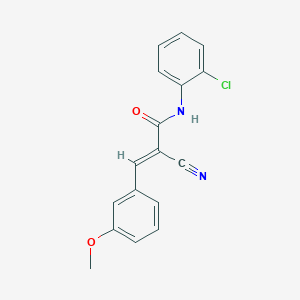
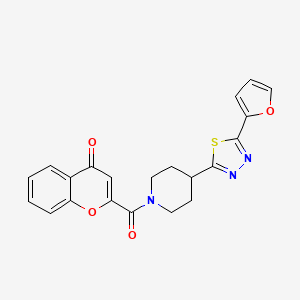
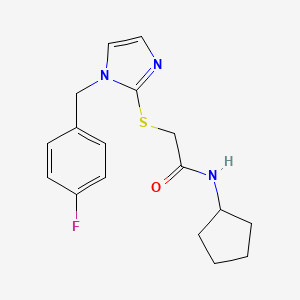
![4-(2-((2-(2-Fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2761778.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2761779.png)
![6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2761780.png)
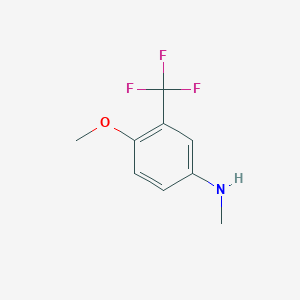

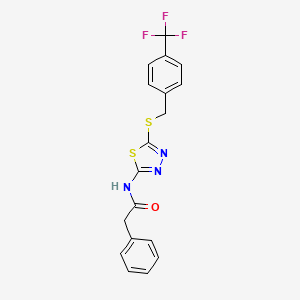
![(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide](/img/structure/B2761787.png)
![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2761792.png)
